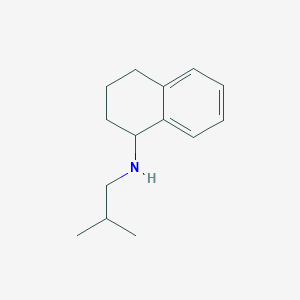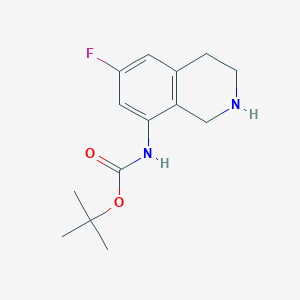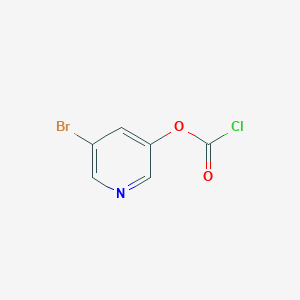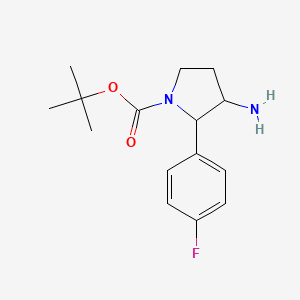![molecular formula C11H15N3S B13227513 3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyrimidine ring attached via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of 8-azabicyclo[3.2.1]octane derivatives with pyrimidine-2-thiol. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfur atom can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The bicyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their bicyclic structures.
Thiazole derivatives: Contain a sulfur atom and a nitrogen-containing ring, similar to the pyrimidine-thiol linkage.
Bicyclic amines: Compounds like tropane and its derivatives have a similar bicyclic structure but lack the pyrimidine ring.
Uniqueness
3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic amine structure with a pyrimidine-thiol linkage. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
3-pyrimidin-2-ylsulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3S/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8/h1,4-5,8-10,14H,2-3,6-7H2 |
InChI-Schlüssel |
LZKWZASHCZDWFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2)SC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


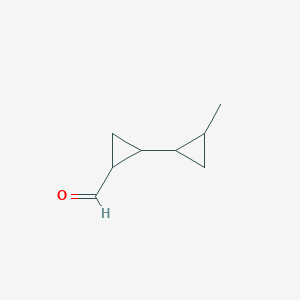
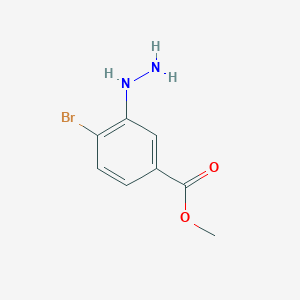



![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)

![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine](/img/structure/B13227465.png)
![2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
